![molecular formula C11H16ClNO B13272154 2-[(Tert-butylamino)methyl]-3-chlorophenol](/img/structure/B13272154.png)
2-[(Tert-butylamino)methyl]-3-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Tert-butylamino)methyl]-3-chlorophenol is an organic compound that features a phenol group substituted with a tert-butylamino methyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butylamino)methyl]-3-chlorophenol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenol with tert-butylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the tert-butylamine acting as a nucleophile, attacking the electrophilic carbon of the phenol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butylamino)methyl]-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the tert-butylamino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-[(Tert-butylamino)methyl]-3-chlorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butylamino)methyl]-3-chlorophenol involves its interaction with specific molecular targets. The tert-butylamino group can interact with biological receptors, while the phenol group may participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[(Tert-butylamino)methyl]-4-chlorophenol: Similar structure but with the chlorine atom in a different position.
2-[(Tert-butylamino)methyl]-3-bromophenol: Bromine atom instead of chlorine.
2-[(Tert-butylamino)methyl]-3-fluorophenol: Fluorine atom instead of chlorine.
Uniqueness
2-[(Tert-butylamino)methyl]-3-chlorophenol is unique due to the specific positioning of the tert-butylamino group and the chlorine atom, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-[(tert-butylamino)methyl]-3-chlorophenol |
InChI |
InChI=1S/C11H16ClNO/c1-11(2,3)13-7-8-9(12)5-4-6-10(8)14/h4-6,13-14H,7H2,1-3H3 |
InChI Key |
GYNKFWMIJBMUIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


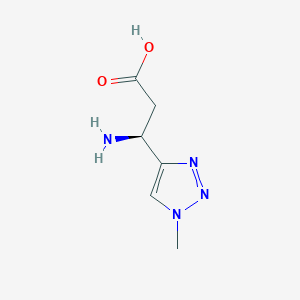
![N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13272081.png)
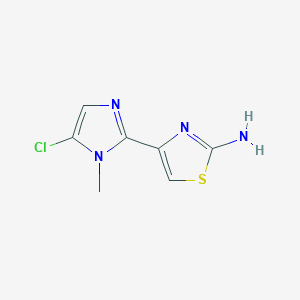

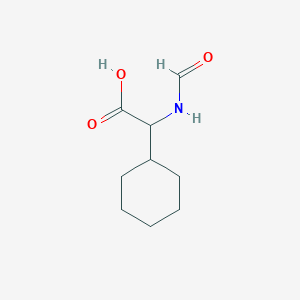
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B13272114.png)
amine](/img/structure/B13272121.png)
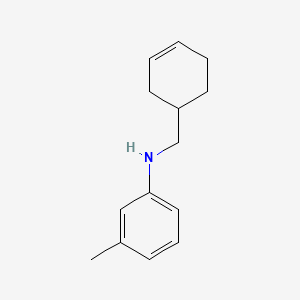
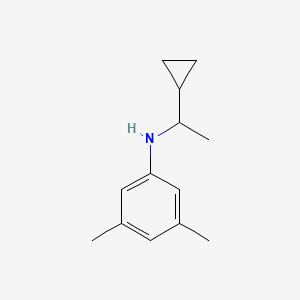

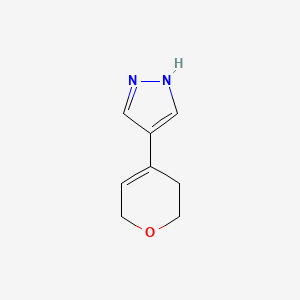
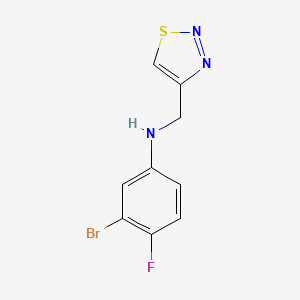
![1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13272151.png)
![1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid](/img/structure/B13272152.png)
